3-(5-methyl-2-furyl)benzoic Acid 3-(5-methyl-2-furyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 400746-01-2
VCID: VC2431373
InChI: InChI=1S/C12H10O3/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14)
SMILES: CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

3-(5-methyl-2-furyl)benzoic Acid

CAS No.: 400746-01-2

Cat. No.: VC2431373

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methyl-2-furyl)benzoic Acid - 400746-01-2

Specification

CAS No. 400746-01-2
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name 3-(5-methylfuran-2-yl)benzoic acid
Standard InChI InChI=1S/C12H10O3/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14)
Standard InChI Key ZGYKYVFYWKVVED-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O
Canonical SMILES CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Introduction

3-(5-methyl-2-furyl)benzoic acid is an aromatic compound that combines a benzoic acid moiety with a 5-methyl-2-furyl group. This unique structural arrangement confers distinct chemical properties and biological activities compared to other benzoic acid derivatives. The compound features a furan ring, which is a five-membered heterocyclic ring containing one oxygen atom. The presence of a methyl group on the furan ring enhances its lipophilicity, potentially influencing its biological activity and chemical reactivity .

Synthesis and Chemical Reactions

The synthesis of 3-(5-methyl-2-furyl)benzoic acid can be achieved through various methods, although specific details on these methods are not widely documented. Common reagents used in reactions involving similar compounds include potassium permanganate and chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and thionyl chloride or phosphorus tribromide for halogenation reactions.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(5-methyl-2-furyl)benzoic acid, including:

Compound NameStructure FeaturesUnique Aspects
4-(5-methyl-2-furyl)benzoic AcidSimilar furan substitution but different positionMay exhibit different biological activities
2-(5-methyl-2-furyl)benzoic AcidContains a methyl group on the furan ringStructural differences influence reactivity
4-(3-methyl-2-furyl)benzoic AcidDifferent position of methyl substitution on furanAltered electronic properties affecting reactivity

These compounds highlight the importance of positional isomerism and methyl group placement in influencing chemical behavior and biological activity.

Safety and Handling

As with any organic acid, proper safety precautions should be followed when handling 3-(5-methyl-2-furyl)benzoic acid. Although specific hazard data is not available, it is advisable to assume general risks associated with organic acids, such as potential skin irritation and eye damage. Handling should be conducted in a well-ventilated area with appropriate protective equipment.

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